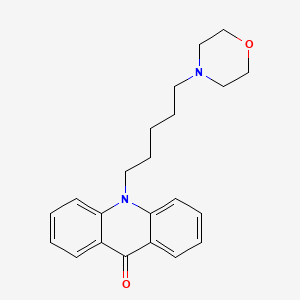![molecular formula C12H21ClN2O B14135321 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride CAS No. 22494-91-3](/img/structure/B14135321.png)
4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Diethylamino)ethoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H20N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a diethylamino group attached to an ethoxy group, which is further connected to an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with diethylaminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 4-(2-(Diethylamino)ethoxy)aniline hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Diethylamino)ethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(2-(Diethylamino)ethoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesics and anesthetics.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 4-(2-(Diethylamino)ethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The compound may also influence cellular pathways by altering the function of key proteins or signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Dimethylamino)ethoxy)aniline: Similar structure but with dimethylamino group instead of diethylamino.
4-(2-(Piperidino)ethoxy)aniline: Contains a piperidine ring instead of the diethylamino group.
4-(2-(Morpholino)ethoxy)aniline: Features a morpholine ring in place of the diethylamino group.
Uniqueness
4-(2-(Diethylamino)ethoxy)aniline hydrochloride is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in medicinal chemistry.
Propriétés
Numéro CAS |
22494-91-3 |
|---|---|
Formule moléculaire |
C12H21ClN2O |
Poids moléculaire |
244.76 g/mol |
Nom IUPAC |
4-[2-(diethylamino)ethoxy]aniline;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10,13H2,1-2H3;1H |
Clé InChI |
ZTUHZNPTVOAOKG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




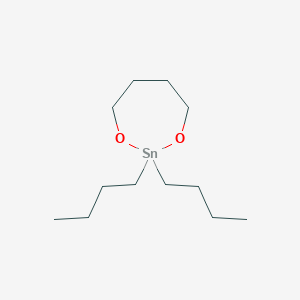

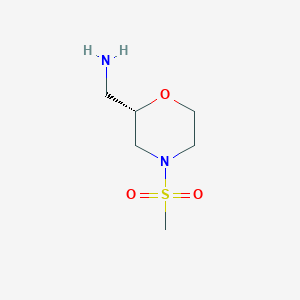
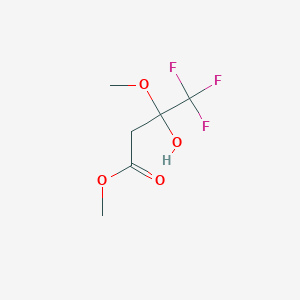
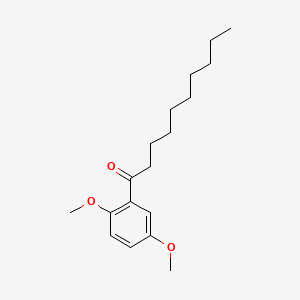
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)



